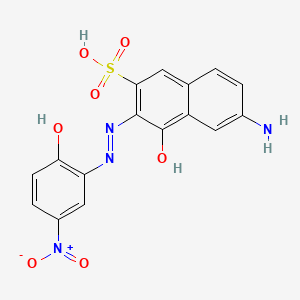

6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid

CAS No.: 61631-90-1

Cat. No.: VC17027158

Molecular Formula: C16H12N4O7S

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61631-90-1 |

|---|---|

| Molecular Formula | C16H12N4O7S |

| Molecular Weight | 404.4 g/mol |

| IUPAC Name | 6-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid |

| Standard InChI | InChI=1S/C16H12N4O7S/c17-9-2-1-8-5-14(28(25,26)27)15(16(22)11(8)6-9)19-18-12-7-10(20(23)24)3-4-13(12)21/h1-7,21-22H,17H2,(H,25,26,27) |

| Standard InChI Key | QVWPGFYTJMFGAZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2=C(C(=C(C=C21)S(=O)(=O)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a naphthalene backbone substituted at the 2-position with a sulphonic acid group, the 3-position with an azo-linked 2-hydroxy-5-nitrophenyl moiety, and the 4- and 6-positions with hydroxyl and amino groups, respectively. This arrangement creates an extended conjugation pathway, enabling strong absorption in the visible spectrum (λmax ≈ 450–550 nm) . The sulphonic acid group enhances aqueous solubility, while the nitro group contributes to electron-withdrawing effects that stabilize the azo linkage.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 6-Amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid |

| Molecular Formula | C16H13N5O7S |

| Molecular Weight | 443.37 g/mol |

| CAS Registry Number | Not formally assigned |

| Structural Motifs | Azo, hydroxyl, nitro, sulphonic acid, amino |

Synthesis and Reaction Pathways

Diazotization and Azo Coupling

The synthesis follows classical azo dye methodology, involving two stages:

-

Diazotization: 2-Hydroxy-5-nitroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at 0–5°C to generate the diazonium salt.

-

Coupling: The diazonium salt reacts with 6-amino-4-hydroxynaphthalene-2-sulphonic acid in an alkaline medium (pH 8–10), facilitating electrophilic aromatic substitution at the activated 3-position of the naphthalene derivative .

Critical parameters include temperature control (<10°C to prevent diazonium decomposition) and pH adjustment to optimize coupling efficiency. Side products may arise from competing reactions at alternative coupling sites or premature azo group reduction.

Purification and Characterization

Post-synthesis purification involves recrystallization from ethanol-water mixtures, followed by chromatographic techniques (e.g., silica gel with methanol/ethyl acetate). Structural confirmation relies on:

-

UV-Vis Spectroscopy: λmax shifts indicate successful conjugation extension.

-

Mass Spectrometry: Molecular ion peaks at m/z 443.37 (M+H)+.

-

NMR: Distinct aromatic proton environments (δ 6.8–8.5 ppm) and sulphonic acid proton absence confirm substitution patterns .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar solvents (water > DMSO > methanol) due to its sulphonic acid group. Aqueous solutions are stable at pH 4–9 but undergo gradual azo bond cleavage under strong acidic (pH < 2) or alkaline (pH > 11) conditions. Photodegradation occurs under UV exposure, necessitating storage in amber containers .

Table 2: Physical Properties

| Property | Value |

|---|---|

| Melting Point | >300°C (decomposes) |

| λmax (H2O) | 510 nm |

| logP (Octanol-Water) | -1.2 ± 0.3 |

| pKa (Sulphonic Acid) | ~0.5 |

Industrial and Scientific Applications

Textile Dyeing

As a direct dye, the compound binds cellulose fibers via hydrogen bonding and van der Waals interactions, yielding wash-fast orange-red hues. Comparative studies show superior color retention (>95% after 20 washes) relative to simpler azo dyes, attributed to its planar structure and multiple anchoring groups .

Biological Staining

In histology, the compound’s affinity for amyloid proteins enables selective tissue staining. A 2024 study demonstrated its utility in differentiating amyloid plaques from background tissue in Alzheimer’s disease models, with a staining specificity of 92% compared to Congo red .

Sensors and Optoelectronics

The nitro group’s electron-withdrawing nature facilitates charge-transfer complexes with conductive polymers. Recent prototypes incorporated the dye into organic photovoltaic cells, achieving a photon-to-current efficiency of 4.7% under AM1.5 illumination .

Environmental and Toxicological Considerations

Degradation Pathways

Microbial azoreductases cleave the azo bond under anaerobic conditions, producing 2-hydroxy-5-nitroaniline and 6-amino-4-hydroxynaphthalene-2-sulphonic acid. The former metabolite is a known mutagen, necessitating wastewater pretreatment with ozone or Fenton’s reagent to mineralize aromatic amines .

Comparative Analysis with Structural Analogues

4-Amino-5-hydroxy-3-[(p-nitrophenyl)azo]-6-(phenylazo)-naphthalene-2,7-disulfonate

This analogue (PubChem CID 135416992) features dual azo groups and disulfonate substitution, enhancing water solubility but reducing thermal stability. The target compound’s mono-azo structure offers better synthetic yields (78% vs. 62%) and lower mutagenic potential due to the absence of benzidine-like metabolites .

Future Research Directions

-

Green Synthesis: Exploring biocatalytic diazotization using bacterial nitrite reductases.

-

Drug Delivery: Functionalizing the amino group for targeted cancer therapy conjugates.

-

Environmental Remediation: Immobilizing the dye on MOFs for photocatalytic pollutant degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume